Uracil

Description

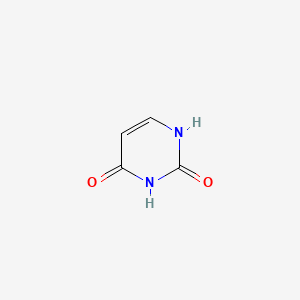

Uracil (2,4-diketo-pyrimidine) is a pyrimidine nucleobase fundamental to RNA, where it replaces thymine and pairs with adenine via Watson-Crick hydrogen bonding . Unlike DNA, RNA utilizes this compound due to its role in balancing genetic flexibility and stability. This compound’s absence of a methyl group (compared to thymine) reduces DNA’s susceptibility to hydrolytic damage, explaining its exclusion from DNA under normal cellular conditions . Beyond its genetic role, this compound and its derivatives exhibit diverse bioactivities, including anticancer, antiviral, and cardiotonic effects, making it a critical scaffold in drug development .

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAKRJDGNUQOIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Record name | uracil | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Uracil | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28806-15-7 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28806-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4021424 | |

| Record name | Uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Uracil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.6 mg/mL | |

| Record name | Uracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66-22-8, 51953-14-1, 51953-20-9, 2920-92-5, 24897-50-5 | |

| Record name | Uracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Pyrimidinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51953-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Pyrimidinone, 2-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51953-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione-14C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2920-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uracil [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | uracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Uracil-5-d | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | uracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56HH86ZVCT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

330 °C | |

| Record name | Uracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Reaction Mechanism and Process Design

The alkoxy-mediated method, exemplified in CN110437160B, employs orthoformate and acetate as starting materials in a one-pot, two-step sequence. The process begins with the condensation of trimethyl orthoformate (or triethyl orthoformate) with ethyl acetate in the presence of sodium methoxide or ethoxide at 0°C. This step generates ethyl 3,3-dimethoxypropionate (or its ethoxy analog), which undergoes cyclization with urea under reflux conditions (65–100°C) in toluene. The final neutralization with acetic acid yields this compound with purities exceeding 99% and yields up to 93%.

Key advantages of this method include:

-

Reduced reaction time (total 5–7 hours for both steps).

-

Minimal byproduct formation due to controlled stoichiometry (orthoformate:acetate:urea = 1:1.5–2:1–1.5).

-

Solvent recyclability , as toluene is evaporated and reused post-cyclization.

Optimization of Alkaline Catalysts

Sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are critical for deprotonating intermediates and facilitating cyclization. Experimental data from Example 3 (CN110437160B) demonstrate that increasing the alkali-to-orthoformate ratio from 1:1 to 1:1.2 enhances yield from 88.6% to 93.0% while maintaining purity above 99%. However, excess alkali (>1.5 equivalents) leads to saponification of ethyl acetate, reducing efficiency.

Table 1: Performance of Alkoxy-Mediated Synthesis Under Varied Conditions

| Orthoformate | Acetate | Alkali (mol ratio) | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Trimethyl | Ethyl | NaOMe (1:1) | 65 | 93.0 | 99.3 |

| Triethyl | Ethyl | NaOMe (1:1) | 85 | 93.0 | 99.7 |

| Triethyl | Ethyl | NaOEt (1:1.2) | 100 | 88.6 | 99.6 |

Polyphosphoric Acid-Catalyzed Condensation

Single-Step Synthesis Using Propiolate and Urea

CN106478523A discloses a novel one-step method utilizing propiolate derivatives (e.g., ethyl propiolate) and urea in polyphosphoric acid (PPA) at 90–100°C. The reaction proceeds via electrophilic activation of propiolate by PPA, followed by nucleophilic attack by urea to form the this compound ring. This approach eliminates multi-step sequences and achieves yields of 70–75% with recrystallization in water.

Role of Polyphosphoric Acid

PPA serves dual roles as a Brønsted acid catalyst and dehydrating agent , promoting both cyclization and byproduct removal. Example 1 (CN106478523A) illustrates that increasing the PPA-to-propiolate ratio from 5:1 to 7.5:1 elevates yield from 70% to 75%, though excessive PPA (>10:1) complicates purification.

Table 2: Effect of PPA Stoichiometry on this compound Synthesis

| Propiolate | PPA (mol ratio) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methyl propiolate | 5:1 | 95 | 4 | 73 |

| Ethyl propiolate | 7.5:1 | 95 | 4 | 75 |

| Isopropyl propiolate | 5:1 | 95 | 4 | 70 |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The alkoxy-mediated method outperforms PPA-catalyzed synthesis in yield (93% vs. 75%) and purity (99.3–99.7% vs. 98–99%). However, the PPA route requires fewer steps and lower energy input, making it advantageous for small-scale production.

Emerging Trends in this compound Derivatization

While beyond the scope of primary synthesis, recent advances in this compound functionalization (e.g., Suzuki–Miyaura cross-coupling) enable tailored physicochemical properties for drug development. For instance, 6-alkynyl-5-aryluracils exhibit enhanced fluorescence, expanding applications in bioimaging .

Chemical Reactions Analysis

Substitution Reactions

Uracil participates in electrophilic substitution, forming halogenated derivatives essential in medicinal chemistry and nucleic acid research.

Bromination

-

Primary Bromination : Reacts with bromine (Br₂) to form 5-bromothis compound via electrophilic aromatic substitution at the C5 position .

-

Secondary Bromination : Further bromination yields 5,5-dibromo-6-hydroxyhydrothis compound under acidic conditions .

| Reaction Step | Product | Conditions |

|---|---|---|

| Initial | 5-Bromothis compound | Bromine in aqueous solution |

| Secondary | 5,5-Dibromo-6-hydroxyhydrothis compound | Excess Br₂, acidic catalysis |

Acetylation

Reactions with acetylating agents (e.g., Ac₂O) in CH₂Cl₂ produce 1-acetyloxymethylthis compound and 1-acetyloxyethylthis compound , depending on catalysts like triethylamine (TEA) or DMAP .

Oxidation and Degradation Pathways

This compound’s oxidative breakdown involves multiple intermediates and products:

-

Degradation : Hydrolyzes to β-alanine , CO₂ , and NH₃ via phosphoribosyltransferase-mediated pathways .

-

Oxidative Cleavage : In the presence of H₂O₂/Fe²⁺ or O₂/Fe²⁺, this compound degrades into urea and maleic acid .

| Reactants | Products | Catalysts |

|---|---|---|

| This compound + H₂O₂ | Urea + Maleic acid | Fe²⁺ |

| This compound + O₂ | Urea + Maleic acid | Fe²⁺ |

Enzymatic Reactions

This compound’s metabolic transformations are central to nucleotide synthesis and repair:

Key Enzymes and Pathways

-

Dihydropyrimidine Dehydrogenase : Reduces this compound to dihydrothis compound using NADPH .

-

Uridine Phosphorylase 2 : Catalyzes reversible conversion of uridine to this compound and ribose-1-phosphate .

| Enzyme | Reaction | ΔG‡ (kJ/mol) |

|---|---|---|

| Dihydropyrimidine Dehydrogenase | This compound → Dihydrothis compound | - |

| Uridine Phosphorylase 2 | Uridine + Phosphate ⇌ this compound + Ribose-1-phosphate | - |

Photochemical Reactions

UV irradiation induces photohydration , forming 6-hydroxydihydrothis compound via a twisted intermediate (half-chair conformation with a 60° C5=C6 bond twist) . Computational studies reveal this intermediate’s stability (~80 kcal/mol above ground state) and its role in facilitating water nucleophilic attack .

Solvent Effects on Reactivity

Solvent polarity significantly impacts this compound derivatives’ reaction kinetics. For bromination with Br₂:

| Compound | Solvent | ΔG‡ (kJ/mol) | Trend |

|---|---|---|---|

| Cytosine | Chloroform | 92.1 | Chloroform > n-octanol > DMSO > Water |

| 1-Methylcytosine | Water | 85.6 | Polar solvents lower activation energy |

| Cytidine | Chloroform | 78.3 | Nonpolar solvents favor reactivity |

Polar solvents stabilize transition states for cytidine via hydrogen bonding, whereas nonpolar solvents enhance electrophilic substitution in smaller derivatives .

Thermochemical Data

Gas-phase ion clustering reactions with alkali metals exhibit distinct enthalpy changes:

| Reaction | ΔrH° (kJ/mol) | Method |

|---|---|---|

| Na⁺ + this compound → [Na(this compound)]⁺ | 135 ± 3 | CIDT |

| K⁺ + this compound → [K(this compound)]⁺ | 101 | CIDC |

Data from NIST confirms stronger Na⁺-uracil binding vs. K⁺ due to charge density differences .

Scientific Research Applications

Anticancer Applications

Uracil is a precursor for several chemotherapeutic agents, notably 5-fluorothis compound (5-FU) , which is widely used in cancer treatment. 5-FU operates as an antimetabolite that interferes with DNA synthesis, particularly in rapidly dividing cancer cells. It is effective against various cancers, including colorectal and breast cancer. The mechanism involves the incorporation of fluorothis compound into RNA and DNA, disrupting normal cellular functions .

Case Study:

- A clinical trial demonstrated that patients with metastatic colorectal cancer showed improved survival rates when treated with a combination of 5-FU and leucovorin compared to 5-FU alone .

Treatment of Megaloblastic Anemia

This compound has been utilized in treating megaloblastic anemia due to its role in nucleotide synthesis. It aids in the production of nucleotides necessary for DNA replication and repair, thus supporting erythropoiesis .

Antisense Oligonucleotides (ASOs)

Recent advancements have seen this compound incorporated into the design of antisense oligonucleotides, which are used to modulate gene expression. These ASOs can target specific RNA sequences to inhibit the production of disease-associated proteins .

Example:

- ASOs targeting the SARS-CoV-2 virus have been developed to suppress viral replication by binding to specific regions of the viral RNA .

Herbicide Development

This compound serves as a raw material for synthesizing various pyrimidine herbicides, such as chlorpyrifos and teripyr. These compounds function by inhibiting photosynthesis in target plants, thus providing effective weed control .

| Herbicide | Mechanism of Action |

|---|---|

| Chlorpyrifos | Inhibits acetylcholinesterase |

| Teripyr | Disrupts photosynthetic electron transport |

Fertility Enhancement

Research indicates that this compound derivatives may enhance plant fertility by improving pollen viability and seed set under stress conditions .

Role in DNA and RNA Synthesis

This compound is a key component of RNA, pairing with adenine during transcription. Its presence in DNA has been reevaluated; it is now recognized as a physiologically important element influencing genomic stability and repair processes .

Detection Techniques:

- A novel labeling method has been developed to quantify this compound levels within DNA, facilitating studies on its impact on genetic integrity and cellular response to chemotherapeutic agents .

Nanostructured Materials

Recent studies have explored the use of this compound in creating low-index nanostructured layers for applications in nanotechnology. These structures exhibit unique properties beneficial for various technological applications .

| Application | Description |

|---|---|

| Nanostructured Layers | Used in electronics and photonics |

| Drug Delivery Systems | Enhances bioavailability of therapeutic agents |

Mechanism of Action

Uracil exerts its effects primarily through its incorporation into RNA, where it pairs with adenine. In medicine, this compound derivatives like 5-fluorothis compound inhibit thymidylate synthase, blocking DNA synthesis and leading to cell death .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Uracil vs. Thymine

Thymine’s C5 methylation distinguishes it from this compound, reducing spontaneous deamination and enhancing DNA stability . This compound’s presence in DNA typically results from dUTP misincorporation or cytosine deamination, necessitating repair by enzymes like dUTPase to prevent mutagenic U:G mismatches .

This compound vs. Cytosine

Cytosine deamination to this compound is a major source of DNA mutations, necessitating repair systems like base excision repair (BER) .

Pharmacological Derivatives and Analogs

This compound Derivatives in Therapeutics

These derivatives exploit this compound’s hydrogen-bonding "acceptor-donor-acceptor" motif for target binding. For example, pseudouridine analogs retain inhibitory activity against bacterial UDP-sugar synthases by mimicking this compound’s interaction patterns .

Enzymatic Inhibition Profiles

This compound derivatives exhibit varied inhibitory potency against enzymes like acetylcholinesterase (AChE):

- Compound 4 : IC₅₀ = 0.195 mM

- Compound 5 : IC₅₀ = 0.277 mM (1.42-fold weaker than 4)

- Compound 8 : IC₅₀ = 0.544 mM (weakest inhibitor)

Substituents like toluene-4-sulfonyl groups enhance inhibitory effects, guiding structure-activity relationship (SAR) studies .

Chemical and Analytical Comparisons

Tautomerism and Database Representation

This compound exists as lactam (predominant) and lactim tautomers, complicating database entries. This contrasts with thymine, which lacks such tautomeric diversity due to methylation .

Mass Spectrometry Signatures

| Compound | Precursor Ion ([M-H]⁻) | Fragment Ions (m/z) |

|---|---|---|

| This compound | 111.0 | 41.84, 42.82 (isotopic labeling) |

| 5-FU | 129.0 | 41.85, 43.68 |

| Tegafur | 200.1 | 41.84, 43.41 |

Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) differentiates these compounds via distinct fragmentation patterns, critical for therapeutic drug monitoring .

Biological Activity

Uracil is a pyrimidine nucleobase that plays a critical role in the structure of RNA and has significant biological activity. Its derivatives have been extensively studied for their potential therapeutic applications, particularly in the fields of oncology and virology. This article explores the biological activities of this compound and its derivatives, supported by recent research findings, case studies, and data tables.

1. Overview of this compound and Its Derivatives

This compound (C₄H₄N₂O₂) is one of the four nucleobases in RNA, pairing with adenine during RNA synthesis. It is also a precursor in the biosynthesis of other nucleotides. The compound has gained attention due to its ability to form various derivatives that exhibit diverse biological activities.

2.1 Antiviral Properties

This compound derivatives are known for their antiviral properties, particularly against viruses such as HIV, hepatitis B and C, and herpes simplex virus. The mechanism often involves the inhibition of viral replication pathways:

- 5-Fluorothis compound (5-FU) : This derivative is widely used as an anticancer agent but also exhibits antiviral activity by interfering with viral RNA synthesis.

- Tegafur : A prodrug of 5-FU, it has shown efficacy in treating certain viral infections alongside cancer therapy.

2.2 Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound derivatives:

- 5-Fluorothis compound : As a chemotherapeutic agent, it is effective against various cancers, including colorectal cancer. Its action involves the inhibition of thymidylate synthase, leading to disrupted DNA synthesis.

- Uramustine : A novel derivative that retains cytotoxic activity while improving drug-like properties suitable for oral administration .

The biological activities of this compound are primarily mediated through:

- Base Excision Repair (BER) : this compound-DNA glycosylase (UNG) plays a crucial role in repairing this compound misincorporated into DNA, preventing mutations and maintaining genomic stability .

- Inhibition of Enzyme Activity : Many this compound derivatives inhibit critical enzymes involved in cancer cell proliferation and viral replication.

4.1 Antimicrobial Activity

A study evaluating various this compound derivatives demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. For instance, compound 17 showed higher potency than Cefoperazone against certain bacterial strains .

4.2 Antitumor Activity

Research on new thiazolidinone/uracil derivatives revealed promising antitumor effects. In vitro studies indicated that some compounds could induce apoptosis in cancer cell lines through caspase activation .

Table 1: Biological Activities of Selected this compound Derivatives

6. Future Directions

The ongoing research into this compound derivatives aims to enhance their selectivity and reduce toxicity. Modifications at specific positions on the this compound ring (N(1), N(3), C(5), C(6)) have shown promise in developing more potent compounds with fewer side effects . Moreover, the exploration of fused uracils could lead to novel agents with unique biological profiles.

7. Conclusion

This compound and its derivatives exhibit a wide range of biological activities that make them valuable in drug discovery, particularly for antiviral and anticancer therapies. Continued research into their mechanisms and the development of new analogues will likely yield more effective treatments with improved safety profiles.

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for quantifying uracil in RNA samples, and what methodological considerations ensure accuracy?

- Methodological Answer : High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are widely used. For HPLC, ensure proper column selection (e.g., reverse-phase C18) and calibration with this compound standards. LC-MS requires isotope-labeled internal standards (e.g., ¹³C-uracil) to correct for matrix effects. Spectrophotometric methods (e.g., UV absorption at 260 nm) are less specific but cost-effective; validate with spike-recovery experiments to confirm minimal interference from RNA backbone components .

Q. How does this compound’s tautomeric stability influence its base-pairing fidelity in RNA, and what experimental approaches validate these interactions?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are critical for resolving tautomeric forms (lactam vs. lactim). For dynamic studies, use temperature-dependent NMR to monitor tautomerization rates. Computational simulations (e.g., density functional theory) can predict energy barriers between tautomers. Experimental validation requires synthesizing this compound analogs with locked tautomeric states and testing their base-pairing efficiency via thermal denaturation assays .

Q. What protocols are recommended for in vitro synthesis of this compound-containing oligonucleotides, and how are side reactions minimized?

- Methodological Answer : Solid-phase synthesis using phosphoramidite chemistry is standard. Optimize coupling efficiency by controlling activator concentrations (e.g., 0.25 M 5-ethylthio-1H-tetrazole) and reaction time (≥60 seconds). To prevent depurination during cleavage from the resin, use mild deprotection conditions (e.g., ammonium hydroxide at 55°C for 16 hours). Post-synthesis purification via anion-exchange HPLC removes truncated sequences, and MALDI-TOF mass spectrometry confirms product integrity .

Advanced Research Questions

Q. How should researchers resolve discrepancies in this compound quantification data between HPLC and enzymatic assays?

- Methodological Answer : Discrepancies often arise from matrix interference (e.g., RNA degradation products in enzymatic assays). Perform cross-validation with a third method, such as capillary electrophoresis. For HPLC, optimize mobile phase pH to separate this compound from co-eluting contaminants. In enzymatic assays, include inhibition controls (e.g., adding EDTA to chelate metal cofactors). Statistical tools like Bland-Altman analysis can quantify systematic biases between methods .

Q. What experimental designs are optimal for studying this compound misincorporation during RNA replication, particularly in error-prone polymerases?

- Methodological Answer : Use single-molecule fluorescence resonance energy transfer (smFRET) to monitor real-time misincorporation events. Design template strands with defined this compound positions and employ mutant polymerases (e.g., T7 RNA polymerase variants) to amplify error rates. Include kinetic assays (stopped-flow spectroscopy) to measure nucleotide incorporation efficiency. Replicate experiments across multiple batches to account for enzyme lot variability, and apply error-correction models (e.g., Markov chain Monte Carlo) to distinguish stochastic vs. systematic errors .

Q. How can conflicting hypotheses about this compound’s role in RNA-to-DNA repair mechanisms be systematically evaluated?

- Methodological Answer : Employ CRISPR-Cas9 to knockout this compound-DNA glycosylase (UNG) in cell lines and quantify repair outcomes via next-generation sequencing (e.g., whole-genome sequencing for lesion mapping). Use isotopic labeling (³H-uracil) to track this compound incorporation in DNA under oxidative stress. For in vitro studies, reconstitute repair pathways with purified UNG and AP endonuclease, and measure repair kinetics via gel-shift assays. Meta-analysis of existing literature should categorize conflicting results by experimental conditions (e.g., pH, redox state) to identify contextual dependencies .

Q. What strategies mitigate biases in RNA-Seq data caused by this compound-rich regions during reverse transcription?

- Methodological Answer : Use thermostable reverse transcriptases (e.g., SuperScript IV) to reduce template switching. Incorporate RNA secondary structure prediction tools (e.g., mfold) to design primers avoiding this compound-dense regions. Validate with spike-in controls (synthetic RNAs with known this compound content) to quantify bias magnitude. For data analysis, apply computational correction algorithms (e.g., UMI-based deduplication) and compare results across multiple library preparation kits .

Methodological Frameworks

- Hypothesis Testing : Align questions with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, a study on this compound’s epigenetic roles should specify PICOT elements: Population (e.g., eukaryotic cells), Intervention (this compound exposure), Comparison (thymine controls), Outcome (DNA methylation changes), Timeframe (48-hour treatment) .

- Data Contradictions : Apply triangulation by combining complementary methods (e.g., biochemical assays, structural biology, computational modeling) to reconcile conflicting results. Document all experimental parameters (e.g., buffer composition, instrument calibration) to enable reproducibility audits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.